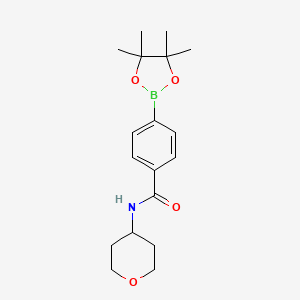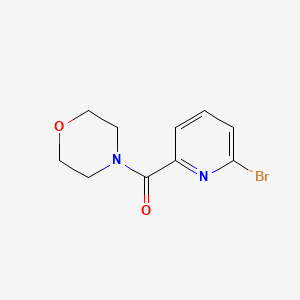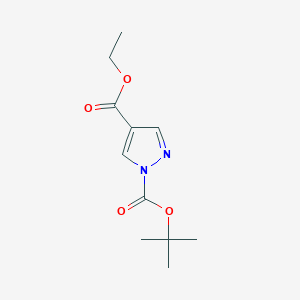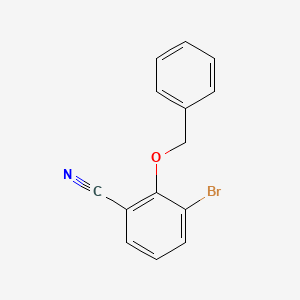
1-(4-Fluorophenyl)-2-(tetrahydrofuran-2-yl)ethanone
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-(tetrahydrofuran-2-yl)ethanone, also known as 4-Fluoro-THF-Ethanone, is a synthetic compound used in a variety of scientific research applications. It is a versatile compound with a wide range of applications, including in drug discovery, medical research, and materials science. In
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
1-(4-Fluorophenyl)-2-(tetrahydrofuran-2-yl)ethanone has been utilized in the synthesis of novel antimicrobial compounds. For instance, it was used in creating 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, which exhibited significant antimicrobial activity (Nagamani et al., 2018).
Role in Enantioselective Synthesis
This compound is also important in enantioselective synthesis. For example, (S)-(–)-1-(4-Fluorophenyl)ethanol, a derivative, is an intermediate in synthesizing an antagonist of the CCR5 chemokine receptor, potentially protective against HIV. Its enantioselective synthesis involves the reduction of 1-(4-fluorophenyl)ethanone, demonstrating its significance in developing pharmaceutical agents (2022).
Molecular Structure and Docking Studies
The compound's derivatives have been the subject of molecular structure analysis and docking studies. For instance, research on 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone revealed insights into its charge transfer and potential as an anti-neoplastic agent, highlighting its role in medical research (Mary et al., 2015).
Photochemistry and Crystal Structures
Its variants have been studied for their photochemical properties and crystal structures. An example is the study of 1-(4-fluorophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone, which provided insights into the photostability of certain compounds and their potential applications in materials science (Fu et al., 1998).
Antimicrobial Derivatives Synthesis
Further emphasizing its role in antimicrobial research, derivatives of 1-(4-fluorophenyl)-2-(tetrahydrofuran-2-yl)ethanone have been synthesized and tested for their antimicrobial properties against various bacterial and fungal organisms, expanding its application in the field of antimicrobial drug development (Kumar et al., 2019).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-(oxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-10-5-3-9(4-6-10)12(14)8-11-2-1-7-15-11/h3-6,11H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXVHIIWQCKBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




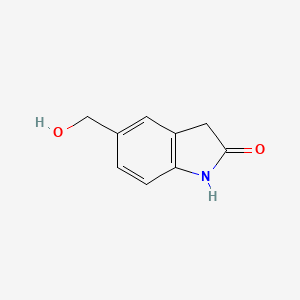

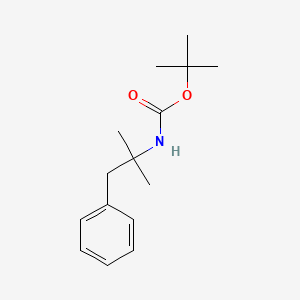

![6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one](/img/structure/B1526351.png)

![9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene](/img/structure/B1526354.png)
